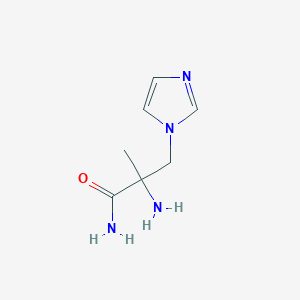

2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide

説明

特性

分子式 |

C7H12N4O |

|---|---|

分子量 |

168.20 g/mol |

IUPAC名 |

2-amino-3-imidazol-1-yl-2-methylpropanamide |

InChI |

InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12) |

InChIキー |

XWQXIJXSOOQXOM-UHFFFAOYSA-N |

正規SMILES |

CC(CN1C=CN=C1)(C(=O)N)N |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the construction of the imidazole ring onto an amino acid backbone or the functionalization of an existing amino acid derivative with an imidazole moiety. Key synthetic approaches include:

- Nucleophilic substitution reactions where an imidazole derivative reacts with a halogenated or activated amino acid intermediate.

- Functional group transformations converting precursors with alkyl or hydroxyl substituents to amides or amino derivatives.

- Catalyzed intramolecular cyclizations and organocatalyzed reactions for ring formation and amide bond construction.

Specific Synthetic Routes

Nucleophilic Substitution of Halogenated Precursors with Imidazole

A common approach involves the reaction of halogenated amino acid derivatives with imidazole under controlled conditions. For example, a chlorinated intermediate such as a 2-chloro-3,5-dicyanopyridine analog can be reacted with 1H-imidazole derivatives in anhydrous solvents like dimethylformamide (DMF) at mild alkaline pH to yield the target compound or its analogs. This method benefits from high regioselectivity and moderate to high yields.

Functional Group Transformations from Alkyl or Hydroxyl Precursors

Compounds bearing hydroxymethyl or alkyl substituents on the amino acid backbone can be converted to the amide form through standard amidation reactions. For instance, hydroxymethyl-pyrrolidinones are known intermediates that can be transformed into amides by reaction with appropriate amines or via coupling reagents.

Organocatalyzed Intramolecular Hydroamidation

Recent advances demonstrated that organocatalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) can catalyze the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones under mild conditions, with high yields and short reaction times. This approach may be adapted for synthesizing imidazole-containing amino acid derivatives, offering a mild and efficient pathway.

Typical Reaction Conditions and Purification

- Solvents: Anhydrous DMF, acetonitrile, or tetrahydrofuran (THF) are commonly used to ensure solubility and reaction control.

- Temperature: Reactions are typically carried out at room temperature to moderate heating (up to 120 °C), depending on the method.

- pH Control: Mild alkaline conditions (e.g., with triethylamine or sodium bicarbonate) favor nucleophilic substitution and amidation steps.

- Catalysts: Organocatalysts like BEMP or transition metal catalysts (e.g., Pd/C for hydrogenation) may be employed.

- Purification: Final products are purified by crystallization, silica gel column chromatography, or acid-base extraction to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated amino acid derivatives + imidazole | DMF, mild base, RT to 120 °C | Moderate to High | Regioselective, scalable | Requires halogenated intermediates |

| Functional group transformation | Hydroxymethyl intermediates + amines | Amidation reagents, mild heating | Moderate | Straightforward, versatile | Multiple steps may be needed |

| Organocatalyzed hydroamidation | Propargylic ureas + isocyanates | BEMP catalyst, RT, 1 min to 1 h | High (up to 100) | Mild conditions, fast, catalytic | Requires specific substrates |

Research Findings and Notes

- The imidazole ring in this compound is critical for its biological activity, influencing binding to cellular targets through hydrogen bonding and nucleophilic interactions.

- The compound is sensitive to pH and temperature; thus, synthetic procedures emphasize mild conditions to preserve functional group integrity.

- Salt formation (e.g., hydrochloride or acetate salts) is often used to improve solubility and stability of the final compound.

- Recent patent literature indicates that derivatives of this compound class have therapeutic potential, motivating the development of efficient synthetic routes.

- Organocatalytic methods provide greener alternatives to classical metal-catalyzed routes, aligning with sustainable chemistry goals.

化学反応の分析

Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.

科学的研究の応用

The compound 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is an organic compound with an imidazole ring and an amino group, possessing a molecular weight of approximately 198.23 g/mol. It is being explored for its potential biological activities and uses in medicinal chemistry.

Scientific Research Applications

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is investigated for its potential as a histamine receptor agonist, suggesting possible applications in treating conditions like allergies and gastric acid secretion disorders. Furthermore, similar compounds have demonstrated anticancer properties, indicating that this compound may also have therapeutic potential in oncology.

Interaction Studies

Interaction studies involving 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide are centered on its binding affinity to biological targets. Initial studies indicate that it interacts with histamine receptors, which influences physiological responses related to allergy and inflammation. Further studies are needed to fully understand its pharmacological profile and potential side effects.

Structural Similarity

Several compounds share structural similarities with 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide. Variations in substituents and ring structures can lead to differing biological activities and applications within medicinal chemistry.

- 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide Contains a methyl group on nitrogen, with potential histamine receptor activity. Methyl substitution alters binding affinity.

- 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide Iodine substitutions increase lipophilicity, enhancing antimicrobial properties. Iodination may improve bioavailability.

- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines Contains a pyrimidine ring instead of imidazole and acts as a high-affinity receptor agonist. The different ring structure influences activity.

作用機序

The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .

類似化合物との比較

Benzimidazole Derivatives

This substitution introduces a fused benzene ring, increasing molecular weight (e.g., 205.2 g/mol for 3a) and rigidity compared to the target compound. Benzimidazole derivatives exhibit higher melting points (215–261°C) due to stronger π-π stacking and hydrogen bonding . For instance:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | C₇H₁₂N₄O | 168.2 | Not reported |

| 3a (Propanoic acid derivative) | C₁₀H₁₁N₃O₂ | 205.2 | 215–217 |

Benzimidazole derivatives also show distinct solubility profiles, being insoluble in common organic solvents but soluble in polar aprotic solvents like DMSO and DMF , whereas the target compound’s solubility remains uncharacterized.

Isoxazole-Linked Benzimidazole Propanamide

Spectral data (IR: 1678 cm⁻¹ for carbonyl; MS: m/z 284 [M⁺]) highlight its structural distinctiveness .

Styrylbenzamide-Imidazole Hybrids

These hybrids are synthesized via multi-step routes involving styrylbenzoic acids and aminoethanol derivatives, suggesting more complex synthetic pathways compared to the target compound’s likely straightforward coupling reactions .

Imidazole-Propanoate Esters

Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride (CAS: 5619-10-3) replaces the amide group with an ester, reducing stability but improving solubility via its hydrochloride salt form (molecular weight: 205.64 g/mol). Such esters may act as prodrugs, whereas the target compound’s amide group enhances metabolic stability .

Physicochemical and Application Insights

- Bioactivity : While benzimidazole derivatives are explored for antimicrobial and anticancer applications , the target compound’s amide group could enhance hydrogen-bonding interactions in drug-receptor binding.

- Stability: Amides generally exhibit greater hydrolytic stability than esters (e.g., methyl propanoate derivatives), favoring the target compound in long-term storage .

生物活性

2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The presence of an imidazole ring and an amide functional group contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₆H₈N₄O

- Molecular Weight : Approximately 168.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to influence the phosphoinositide 3-kinase/AKT/mTOR pathway, which plays a crucial role in cancer cell proliferation and survival. This interaction may lead to both antimicrobial and anti-inflammatory effects, as preliminary studies suggest.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : It has been investigated for its potential to inhibit cancer cell growth. Studies have shown that compounds with similar structures can exhibit IC₅₀ values in the low micromolar range against various cancer cell lines .

- Antimicrobial Effects : The imidazole moiety is known for its ability to interact with microbial enzymes, potentially leading to antimicrobial properties .

Anticancer Studies

A series of studies have evaluated the anticancer properties of this compound and related compounds:

These findings highlight the compound's potential as a therapeutic agent in oncology, particularly against cervical and liver cancers.

Mechanistic Insights

The mechanism of action involves the inhibition of critical enzymes associated with cancer proliferation. For instance, compounds similar to this compound have demonstrated the ability to inhibit kinases involved in tumor growth, leading to decreased viability of cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole component is synthesized through cyclization reactions involving appropriate precursors.

- Amide Formation : The final product is obtained by reacting the imidazole derivative with an amine under controlled conditions.

Q & A

Q. What are the key considerations in the multi-step synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide to ensure high yield and purity?

- Methodological Answer : Synthesis involves sequential steps:

- Step 1 : Chlorination of imidazole derivatives followed by coupling with amino acid precursors under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

- Optimization : Reaction yields improve with catalysts like CuI/Cs₂CO₃ in DMF, as seen in analogous imidazole-amino acid syntheses . Monitor intermediates using TLC and adjust stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm imidazole ring protons (δ 7.5–8.0 ppm) and methylpropanoamide backbone (δ 1.2–1.5 ppm for CH₃ groups) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (210 nm) assess purity (>98%) and identify residual solvents .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ m/z ≈ 211.2) .

Q. How can X-ray crystallography be employed to determine the three-dimensional structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (methanol/water at 4°C) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90–100 K.

- Refinement : Process data with SHELX or OLEX2 for structure solution and refinement. Validate hydrogen bonding (e.g., N–H···O interactions) and torsional angles .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) with Gaussian or ORCA to model transition states and activation energies .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS to assess conformational stability .

- High-Throughput Screening : Integrate computational results (e.g., Fukui indices) with robotic synthesis platforms to prioritize experimental conditions .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shift variations) when synthesizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare ¹H NMR shifts with structurally similar compounds (e.g., ethyl 3-(1H-imidazol-1-yl)propanoate derivatives) to identify unexpected tautomerization .

- Dynamic NMR : Perform variable-temperature studies (25–80°C) to detect slow-exchange processes (e.g., imidazole ring puckering) .

- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to histidine-rich sites (e.g., cytochrome P450). Focus on imidazole’s coordination with metal ions .

- In Vitro Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .

- Mutagenesis : Replace key residues (e.g., His → Ala in enzymes) to validate interaction mechanisms .

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of analogs?

- Methodological Answer :

- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize Suzuki-Miyaura couplings with Pd(OAc)₂/XPhos .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates .

- Byproduct Analysis : Characterize impurities via LC-MS and revise protecting group strategies (e.g., Boc vs. Fmoc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。